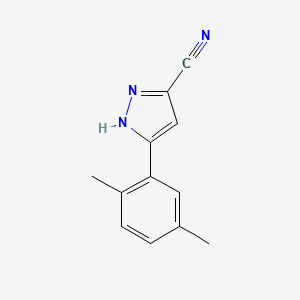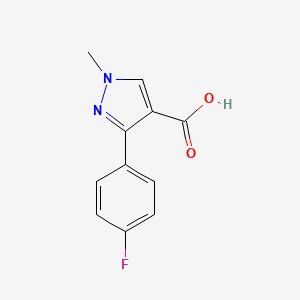
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as MFPCA, is a synthetic compound that is used for various scientific research applications. It is a member of the pyrazole family and is a white, crystalline powder that is soluble in both organic solvents and water. MFPCA has a wide range of applications in the scientific community, and its biochemical and physiological effects have been studied extensively.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in the scientific community. It has been used to study the effects of various drugs on the central nervous system, and it has also been used to study the effects of hormones on the body. This compound has also been used to study the effects of various drugs on the cardiovascular system, and it has been used to study the effects of inflammation on the body. Additionally, this compound has been used to study the effects of various drugs on the immune system, and it has been used to study the effects of various drugs on the metabolism.
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is not completely understood, but it is believed to act as an agonist at certain receptors in the body. Specifically, it is believed to act as an agonist at the serotonin receptor 5-HT2A, the dopamine receptor D2, and the histamine receptor H1. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to have antidepressant and anxiolytic effects in animal models, and it has been shown to have anti-inflammatory and anti-allergic effects in humans. Additionally, it has been shown to have anti-convulsant and anti-seizure effects in animal models, and it has been shown to have neuroprotective effects in humans.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, it is non-toxic and has a low potential for abuse. However, it is not very stable in the presence of light and heat, and it has a short half-life in the body.
Orientations Futures
There are several potential future directions for 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. One potential direction is to further study its antidepressant and anxiolytic effects in humans. Additionally, further research could be conducted to explore its potential therapeutic uses in the treatment of various neurological disorders. Additionally, further research could be conducted to explore its potential use as an anti-inflammatory and anti-allergic agent. Finally, further research could be conducted to explore its potential use as an anti-convulsant and anti-seizure agent.
Méthodes De Synthèse
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized using several different methods. The most common method is the condensation reaction between 4-fluorobenzaldehyde and ethyl-1-methyl-1H-pyrazole-4-carboxylate. This reaction is typically conducted in a solvent such as dichloromethane, and the product is then isolated and purified by recrystallization. Other methods for synthesizing this compound include the reaction of 4-fluorobenzaldehyde and ethyl-1-methyl-1H-pyrazole-4-carboxylate in the presence of a base, the reaction of 4-fluorobenzaldehyde and ethyl-1-methyl-1H-pyrazole-4-carboxylate in the presence of a catalyst, and the reaction of 4-fluorobenzaldehyde and ethyl-1-methyl-1H-pyrazole-4-carboxylate in the presence of an acid.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-6-9(11(15)16)10(13-14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHZAFBDRMILDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

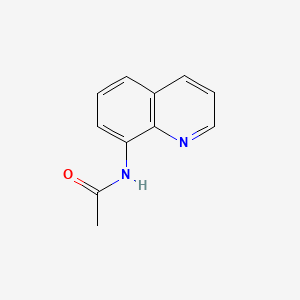
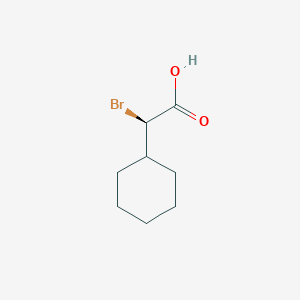
![2-[[5-(4-Bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B6613235.png)
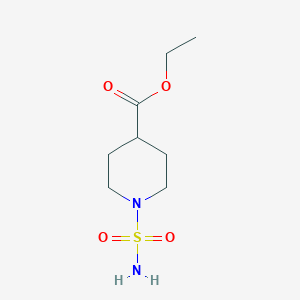
![2-chloro-N-[2-(dimethylamino)-2-phenylethyl]acetamide](/img/structure/B6613256.png)
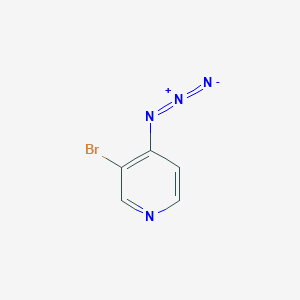
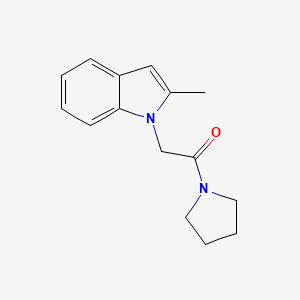
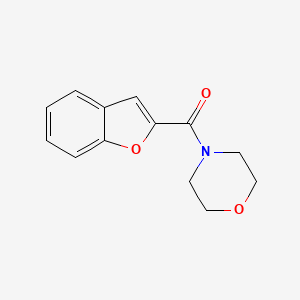
![2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B6613300.png)
![N-[4-[(2-Methoxyacetyl)amino]phenyl]-2-[(4-methylphenoxy)methyl]-4-thiazoleacetamide](/img/structure/B6613301.png)



